molecular formula C7H11NO3 B062138 (3-Ethoxy-4-methylisoxazol-5-yl)methanol CAS No. 166180-69-4

(3-Ethoxy-4-methylisoxazol-5-yl)methanol

Cat. No.: B062138
CAS No.: 166180-69-4
M. Wt: 157.17 g/mol
InChI Key: RMUHZMMTVNTBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isoxazolemethanol, 3-ethoxy-4-methyl- is a chemical compound with the molecular formula C7H11NO3. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. Isoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to substituted isoxazoles .

Industrial Production Methods

Industrial production of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal catalysts such as AuCl3 and CuCl is common in industrial settings due to their efficiency and reliability .

Chemical Reactions Analysis

Types of Reactions

5-Isoxazolemethanol, 3-ethoxy-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.

    Reduction: Reduction reactions can convert the compound into different functionalized isoxazoles.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common reagents include CuCl and other metal catalysts.

    Reduction: Reducing agents such as hydrazine hydrate are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, oximes, and other functionalized derivatives .

Scientific Research Applications

5-Isoxazolemethanol, 3-ethoxy-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-isoxazolemethanol
  • 5-Phenylisoxazole-3-carboxylate
  • 3,4,5-Trisubstituted isoxazoles

Uniqueness

5-Isoxazolemethanol, 3-ethoxy-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazoles, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

(3-ethoxy-4-methyl-1,2-oxazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-10-7-5(2)6(4-9)11-8-7/h9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUHZMMTVNTBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC(=C1C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441656
Record name 5-Isoxazolemethanol, 3-ethoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166180-69-4
Record name 5-Isoxazolemethanol, 3-ethoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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